2-Pyrrolidinobenzonitrile
Overview
Description
2-Pyrrolidinobenzonitrile is a chemical compound that is used for research and development purposes . It is also known as 2-pyrrolidin-1-ylbenzonitrile .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinobenzonitrile is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a benzonitrile group .Scientific Research Applications
Corrosion Inhibition
One of the key applications of pyridine derivatives, including compounds similar to 2-Pyrrolidinobenzonitrile, is in the field of corrosion inhibition. Research has demonstrated the effectiveness of such compounds in preventing corrosion of metals in acidic environments. For instance, 2-Pyridinecarbonitrile has been studied for its corrosion inhibitive properties for mild steel in hydrochloric acid solutions, showing significant protection through adsorption on the metal surface, following Langmuir's adsorption isotherm model (Yıldız et al., 2014).
Cluster Chemistry
High-nuclearity metal clusters represent another area of application, where compounds like 2-Pyridinealdoxime have been utilized. These compounds have led to the creation of complex metal clusters with unprecedented structures, offering insights into the design of new materials with potential applications in magnetism, catalysis, and luminescence. For example, an unusual Ni(8)Dy(8) cluster was synthesized using 2-Pyridinealdoxime, showcasing slow magnetization relaxation, indicative of its potential as a single-molecule magnet (Papatriantafyllopoulou et al., 2010).
Luminescent Materials and Sensing
Derivatives of pyridines have been investigated for their luminescent properties and potential use as sensors. These compounds can act as selective probes for various metal ions, demonstrating high sensitivity and specificity. The development of fluorescent chemosensors based on pyrrolo[3,4-c]pyridine derivatives for detecting metal ions like Fe3+/Fe2+ in biological systems highlights their importance in chemical sensing and potential medical applications (Maity et al., 2018).
Catalysis and Chemical Synthesis
In the realm of catalysis and synthetic chemistry, compounds analogous to 2-Pyrrolidinobenzonitrile are utilized as intermediates and catalysts. Their unique electronic and structural properties make them suitable for facilitating various chemical reactions, including polymerization processes and the synthesis of complex organic molecules. An example includes the role of pyridine derivatives in the solvent-free Knoevenagel reaction, serving as catalysts and contributing to the development of more sustainable and efficient synthetic methodologies (Sobrinho et al., 2017).
properties
IUPAC Name |
2-pyrrolidin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVYSSBBOQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501072 | |
Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)benzonitrile | |
CAS RN |
20925-25-1 | |
Record name | 2-(1-Pyrrolidinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20925-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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